Thioperamide

描述

Thioperamide is a potent antagonist of histamine receptors, specifically the histamine H3 and H4 receptors. It is capable of crossing the blood-brain barrier and has been used in various scientific experiments to study the histaminergic system. This compound was initially used by Jean-Charles Schwartz in his early experiments regarding the histamine H3 receptor .

准备方法

合成路线和反应条件

硫代哌酰胺可以通过多步合成过程合成,该过程涉及环己胺与 4-(1H-咪唑-4-基)哌啶-1-碳硫酰胺的反应。 反应条件通常包括使用乙醇或二甲基亚砜 (DMSO) 等溶剂,并且可能需要加热以促进反应 .

工业生产方法

硫代哌酰胺的工业生产涉及扩大实验室中使用的合成路线。这包括优化反应条件以确保最终产品的产量和纯度高。 使用连续流动反应器和自动化系统可以提高生产过程的效率 .

化学反应分析

反应类型

硫代哌酰胺会发生各种化学反应,包括:

氧化: 硫代哌酰胺可以被氧化形成亚砜和砜。

还原: 还原反应可以将硫代哌酰胺转化为相应的胺衍生物。

常用试剂和条件

用于硫代哌酰胺反应的常用试剂包括过氧化氢等氧化剂,氢化锂铝等还原剂,以及各种亲核试剂用于取代反应。 反应条件通常涉及受控温度和使用惰性气氛以防止不必要的副反应 .

主要产物

科学研究应用

Neuroprotective Effects

Thioperamide has been shown to exert neuroprotective effects in several studies, particularly in models of neurodegeneration such as Alzheimer's disease. Research indicates that this compound can attenuate neuroinflammation and cognitive impairments by inhibiting gliosis and promoting the clearance of amyloid-β (Aβ) plaques.

- Study Findings : A study demonstrated that this compound reduced gliosis and improved cognitive function in APP/PS1 transgenic mice. The compound inhibited the phosphorylation of nuclear factor kappa B (NF-κB) and enhanced cyclic AMP response element-binding protein (CREB) signaling, which is crucial for neuronal survival and function .

Enhancement of Neurogenesis

This compound has also been implicated in enhancing neurogenesis, particularly in the hippocampus. It promotes the proliferation of neural stem cells and increases the expression of brain-derived neurotrophic factor (BDNF), which is vital for neuronal growth and survival.

- Mechanism : In vitro studies have shown that this compound enhances the phosphorylation of CREB and subsequently upregulates BDNF expression, leading to improved cell viability under oxygen-glucose deprivation conditions .

Cognitive Enhancement and Behavioral Studies

The cognitive-enhancing properties of this compound have been explored extensively in behavioral studies. It has been shown to improve learning and memory performance in various animal models.

- Behavioral Impact : In experiments involving rats, this compound administration resulted in increased locomotor activity and improved performance in tasks assessing spatial memory. The compound was found to counteract cognitive deficits induced by NMDA receptor antagonists like MK-801, suggesting its potential use in treating cognitive disorders .

Modulation of Kynurenic Acid Production

This compound has been shown to influence the synthesis of kynurenic acid, a compound involved in neurotransmission and neuroprotection. By increasing kynurenic acid levels, this compound may help modulate excitatory neurotransmission, thereby providing protective effects against excitotoxicity.

- Research Insights : A study reported that this compound enhances the production of kynurenic acid in primary glial cultures, indicating its role as a neuromodulator .

Summary Table of Applications

Case Studies and Experimental Evidence

- Alzheimer's Disease Model : In a study involving APP/PS1 Tg mice, this compound treatment led to significant reductions in cognitive impairment and neuroinflammation markers. The results indicated a potential therapeutic pathway for this compound in managing Alzheimer's disease symptoms .

- Neurogenesis Promotion : An experimental setup demonstrated that this compound significantly improved the survival and proliferation rates of primary neurons subjected to oxygen-glucose deprivation, highlighting its protective role against ischemic injury .

- Behavioral Studies : In behavioral assays with rats, this compound enhanced locomotor activity and improved performance on memory tasks when administered prior to NMDA receptor antagonists, suggesting its potential as a cognitive enhancer .

作用机制

硫代哌酰胺作为组胺自身受体的拮抗剂,负向调节组胺的释放。通过阻断这些自身受体,硫代哌酰胺增强组胺能神经元的活性,导致组胺释放量增加。 这种对组胺 H3 受体的作用被认为可以促进清醒状态并改善记忆巩固 .

相似化合物的比较

硫代哌酰胺经常与其他组胺受体拮抗剂进行比较,例如:

JNJ 7777120: 一种选择性组胺 H4 受体拮抗剂。

JNJ 5207852: 一种选择性组胺 H3 受体拮抗剂。

匹罗利桑: 另一种用于治疗嗜睡症的组胺 H3 受体拮抗剂

独特性

硫代哌酰胺能够同时作为组胺 H3 和 H4 受体拮抗剂,并且能够穿过血脑屏障,这使其在组胺受体拮抗剂中独树一帜。 这种双重作用使其能够更有效地调节组胺释放,并提供更广泛的潜在治疗应用 .

参考文献

生物活性

Thioperamide is a selective antagonist of histamine H3 and H4 receptors, known for its significant biological activity in various physiological contexts. This compound has been studied for its neuroprotective effects, particularly in conditions like neonatal hypoxic-ischemic encephalopathy, as well as its potential applications in managing other neurological and inflammatory disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

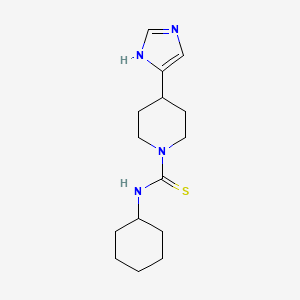

- Chemical Name : N-Cyclohexyl-4-(imidazol-4-yl)-1-piperidinecarbothioamide

- Molecular Formula : C₁₅H₁₈N₄S

- Purity : ≥99%

- Ki Values :

- H3 receptor: 25 nM

- H4 receptor: 27 nM

This compound is characterized by its ability to cross the blood-brain barrier, making it a valuable candidate for neurological research and treatment applications .

This compound exerts its effects primarily through:

- Histamine Receptor Antagonism : By blocking H3 receptors, this compound increases the release of histamine in the brain, which has been linked to various neuroprotective effects.

- Oxidative Stress Reduction : Studies indicate that this compound can decrease malondialdehyde levels and increase superoxide dismutase activity, thereby mitigating oxidative damage in neuronal tissues .

- Neuroprotective Effects : In animal models of neonatal hypoxic-ischemic encephalopathy, this compound significantly reduced brain edema and improved histamine levels in the hippocampus .

Neuroprotective Effects in Neonatal Hypoxic-Ischemic Encephalopathy

A pivotal study demonstrated that this compound administered to rats with induced hypoxic-ischemic encephalopathy resulted in:

- Decreased Brain Water Content : Indicating reduced edema.

- Increased Histamine Levels : Suggesting enhanced neuroprotection.

- Enhanced Superoxide Dismutase Activity : Contributing to decreased oxidative stress .

Table 1: Effects of this compound on Neurological Parameters

| Parameter | Control Group | This compound Group | Significance (p-value) |

|---|---|---|---|

| Brain Water Content (%) | 85 | 75 | <0.05 |

| Histamine Level (nM) | 50 | 100 | <0.01 |

| Superoxide Dismutase Activity | 10 | 20 | <0.05 |

Behavioral Studies

In behavioral studies involving mice, this compound was shown to accelerate histamine release without affecting the turnover rates of other neurotransmitters such as dopamine or serotonin. This specificity highlights its potential as a pharmacological tool for studying histaminergic systems in the brain .

Inflammatory Response Modulation

This compound's role extends to modulating inflammatory responses. It has been observed to inhibit eosinophil chemotaxis and shape change induced by histamine, indicating its potential utility in treating allergic reactions and asthma .

属性

IUPAC Name |

N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDJDBFONZGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147555 | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106243-16-7 | |

| Record name | Thioperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。